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Compound of Interest

Compound Name: Tricalcium dinitride

Cat. No.: B13399361 Get Quote

A comprehensive analysis of experimental and theoretical data provides a validated

understanding of the polymorphic nature of tricalcium dinitride (Ca₃N₂), a material with

significant applications in synthetic chemistry and materials science. This guide offers a

comparative overview of the crystallographic data, experimental protocols, and theoretical

models used to elucidate its various structural forms.

Tricalcium dinitride (Ca₃N₂) is a key binary nitride that exhibits a range of crystal structures

depending on temperature and pressure. The accurate determination and validation of these

structures are crucial for understanding its physical and chemical properties and for predicting

its behavior in different applications. This guide compares the experimentally determined and

theoretically predicted polymorphs of Ca₃N₂, providing researchers, scientists, and drug

development professionals with a consolidated resource for this important compound.

Comparative Crystallographic Data
Several polymorphs of tricalcium dinitride have been identified and characterized. The most

common ambient-pressure phase is α-Ca₃N₂, which possesses a cubic anti-bixbyite structure.

[1] At different conditions, other phases such as the metastable β-Ca₃N₂ and various high-

pressure polymorphs have been observed or predicted. The crystallographic data for these

phases are summarized in the table below for easy comparison.
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α-

Ca₃N₂
Cubic

Ia-3

(206)
11.432 11.432 11.432 90 90 90 [1]

β-

Ca₃N₂

Rhom

bohedr
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R-3c
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6.1988

4

6.1988

4

16.629
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90 90 120 [2]

γ-

Ca₃N₂

(HP)

Cubic
I-43d

(220)
7.7212 7.7212 7.7212 90 90 90 [3]

Pmn2

1 (HP)

Orthor

hombi

c

Pmn2₁

(31)
- - - 90 90 90 [4]

P-3m1

(HP)

Hexag

onal

P-3m1

(164)
- - - 90 90 120 [4]

HP: High-Pressure phase. Lattice parameters for the theoretically predicted Pmn2₁ and P-3m1

phases are not available from the search results.

Experimental and Theoretical Validation Protocols
The validation of the crystal structures of tricalcium dinitride relies on a combination of

experimental techniques and theoretical calculations.

Experimental Methodologies
High-Pressure X-ray Diffraction (XRD): A primary tool for investigating crystal structures under

extreme conditions is high-pressure X-ray diffraction.

Protocol:
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The Ca₃N₂ sample is loaded into a diamond anvil cell (DAC), which is capable of

generating pressures of several gigapascals (GPa).

A pressure-transmitting medium, such as a noble gas or a fluid, is used to ensure

hydrostatic or quasi-hydrostatic conditions.

The DAC is placed in the path of a high-intensity X-ray beam, typically from a synchrotron

source.

As the pressure is incrementally increased, diffraction patterns are collected at each

pressure point.

The resulting diffraction data are then analyzed using Rietveld refinement to determine the

crystal structure, including the space group and lattice parameters, of the high-pressure

phases.

Synthesis of Polymorphs: The synthesis of different Ca₃N₂ polymorphs is a prerequisite for

their characterization.

α-Ca₃N₂ Synthesis: The α-phase is the most commonly encountered form and can be

synthesized through the direct reaction of calcium metal with nitrogen gas at elevated

temperatures.

β-Ca₃N₂ Synthesis: The metastable β-phase can be prepared by reacting freshly distilled

calcium metal with nitrogen at 700 K or by the reaction of Ca₂N with N₂ at 500 K.[2] This

phase monotropically transforms to the α-phase at approximately 810 K.[2]

Theoretical Methodologies
Density Functional Theory (DFT) Calculations: Theoretical calculations, particularly those

based on Density Functional Theory (DFT), play a crucial role in predicting and validating

crystal structures.

Protocol:

A set of candidate crystal structures for Ca₃N₂ is generated or taken from experimental

data.
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The total energy of each structure is calculated as a function of volume using a DFT code

(e.g., VASP, Quantum ESPRESSO).

The calculations employ approximations for the exchange-correlation functional, such as

the Generalized Gradient Approximation (GGA).

The equation of state (e.g., Birch-Murnaghan) is fitted to the energy-volume data to

determine the equilibrium lattice parameters and bulk modulus.

The relative stability of different polymorphs at various pressures is assessed by

comparing their calculated enthalpies. Phase transitions are predicted to occur at

pressures where the enthalpies of two phases become equal.

Workflow for Crystal Structure Validation
The process of validating a crystal structure is a multi-step endeavor that integrates

experimental synthesis and characterization with theoretical modeling. The following diagram

illustrates a typical workflow for the validation of the tricalcium dinitride crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b13399361?utm_src=pdf-body-img
https://www.benchchem.com/product/b13399361?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13399361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. webqc.org [webqc.org]

2. Beta-Ca3N2, a metastable nitride in the system Ca-N - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. files01.core.ac.uk [files01.core.ac.uk]

4. osti.gov [osti.gov]

To cite this document: BenchChem. [Unraveling the Crystal Structure of Tricalcium Dinitride:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13399361#validation-of-tricalcium-dinitride-crystal-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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